Ethyl propionylacetate

概述

描述

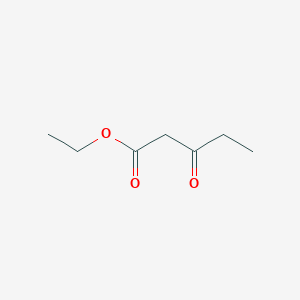

Ethyl propionylacetate (CAS 4949-44-4), also known as ethyl 3-oxopentanoate, is a β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its structure features a ketone group adjacent to an ester moiety, enabling versatile reactivity in organic synthesis, such as cyclocondensations, Michael additions, and Dieckmann condensations .

准备方法

Meldrum’s Acid-Mediated Synthesis

The Meldrum’s acid route is a widely documented method for synthesizing ethyl propionylacetate, leveraging the reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with acyl chlorides. This two-stage process involves acylation followed by ethanolysis, as detailed in a 2018 synthesis protocol .

Reaction Mechanism and Conditions

In the first stage, Meldrum’s acid reacts with propionyl chloride in dichloromethane under inert atmospheric conditions. Pyridine is employed as a catalyst to neutralize HCl byproducts. The reaction initiates at 0°C to control exothermicity, followed by gradual warming to room temperature for 2 hours. The crude acylated Meldrum’s acid is then refluxed in ethanol, inducing decarboxylation and releasing carbon dioxide to yield this compound .

Table 1: Meldrum’s Acid Route Reaction Parameters

| Step | Reactants | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 1 | Meldrum’s acid, Propionyl chloride | Dichloromethane | Pyridine | 0°C → 20°C | 3 h | 29% (post-purification) |

| 2 | Acylated Meldrum’s acid | Ethanol | None | Reflux | 2 h | - |

The final product is purified via column chromatography (hexane:ethyl acetate, 2:1), achieving a 29% isolated yield . Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic peaks at δ 4.19 (q, J = 7.1 Hz) for the ethoxy group and δ 2.58 (q, J = 7.2 Hz) for the propionyl moiety .

Ethyl Acetoacetate Condensation Method

An alternative approach, patented in 2003, utilizes ethyl acetoacetate as the starting material . This method involves sequential condensation, hydrolysis, and acidification, offering scalability and high purity (>98%) suitable for industrial applications .

Synthetic Procedure

-

Condensation : Ethyl acetoacetate reacts with propionyl chloride in dichloromethane catalyzed by triethylamine, forming α-acetylpropionoacetate.

-

Hydrolysis : The intermediate is treated with ammonia water to remove the acetyl group.

-

Acidification : Hydrochloric acid is added to protonate the enolate, yielding this compound .

Table 2: Ethyl Acetoacetate Route Reaction Parameters

| Step | Reactants | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate, Propionyl chloride | Dichloromethane | Triethylamine | 25°C | 4 h | 85% (crude) |

| 2 | α-Acetylpropionoacetate | Ammonia water | None | 50°C | 2 h | - |

| 3 | Hydrolyzed intermediate | HCl solution | None | RT | 1 h | 98% (purified) |

This method avoids column chromatography, simplifying purification through distillation . The absence of sensitive reagents enhances operational safety, making it preferable for large-scale production.

Industrial Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Esterification of propionic acid with ethyl acetoacetate, catalyzed by sulfuric acid or p-toluenesulfonic acid, is the dominant process . Continuous distillation removes water, driving the equilibrium toward ester formation. Pilot studies report >90% conversion rates under optimized conditions .

Comparative Analysis of Methodologies

Table 3: Comparison of Synthetic Routes

The ethyl acetoacetate method outperforms the Meldrum’s acid pathway in yield and scalability, though the latter remains valuable for laboratory-scale precision .

化学反应分析

Condensation Reactions

Ethyl propionylacetate serves as a key precursor in condensation reactions to construct heterocyclic systems:

a. Synthesis of Tetrahydropyranoindole Derivatives

Reacted with substituted tryptophols under acid catalysis, it forms 1-ethyl- or 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids. These intermediates are critical in synthesizing etodolic acid, a nonsteroidal anti-inflammatory drug .

Reaction Conditions :

-

Catalyst : Acid (e.g., H₂SO₄, p-TsOH)

-

Temperature : Reflux in anhydrous solvent

-

Product : Substituted pyranoindole acetic acids

b. Formation of Chromenone-Crown Ether Hybrids

this compound participates in synthesizing chromenone derivatives that are further reacted with bis-dihalides/ditosylates of glycols to form crown ethers (e.g., 12-crown-4, 15-crown-4) .

| Reaction Component | Role | Outcome |

|---|---|---|

| This compound | Precursor for chromenones | 4-propyl-7,8-dihydroxy-2H-chromenone |

| Glycol derivatives | Ether-forming agents | Crown ether derivatives |

Cyclization and Heterocycle Formation

a. Synthesis of 3-Propionyl-2H-Cyclohepta[b]furan-2-one

Reaction with tropolone p-toluenesulfonate in the presence of sodium ethoxide yields this furanone derivative, highlighting its role in forming fused-ring systems .

Mechanism :

-

Deprotonation of tropolone by sodium ethoxide.

-

Nucleophilic attack on this compound’s carbonyl group.

-

Cyclization via intramolecular esterification.

Conditions :

-

Base : NaOEt

-

Solvent : Ethanol, room temperature

Reduction and Oxidation

a. Reduction to Alcohols

Using agents like LiAlH₄ or NaBH₄, the ketone group is reduced to a secondary alcohol, yielding ethyl 3-hydroxyvalerate.

b. Oxidation to Carboxylic Acids

While direct oxidation data is limited in accessible sources, analogous β-keto esters typically oxidize to dicarboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺) .

Nucleophilic Substitution

The α-hydrogens adjacent to the carbonyl are acidic (pKa ~10–12), enabling enolate formation. These enolates undergo alkylation or acylation:

Example : Synthesis of PPAR Agonist Ligands

-

Step 1 : Bromination at the α-position.

-

Step 2 : Cyclization with amines to form oxazole intermediates.

-

Step 3 : Methanesulfonylation and condensation to yield JTT-20993 .

Participation in Multicomponent Reactions

This compound is employed in Knorr-type reactions for porphyrin synthesis:

科学研究应用

Organic Synthesis

Ethyl propionylacetate serves as a precursor in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals:

- Heterocyclic Compounds: It is utilized in synthesizing substituted 1,2-oxazole-4-carboxylic acids.

- Bioactive Compounds: Used in the preparation of compounds with potential therapeutic applications like anti-inflammatory drugs.

Table 1: Key Synthetic Applications

| Application | Description |

|---|---|

| Heterocyclic Synthesis | Starting material for various heterocycles |

| Pharmaceutical Intermediates | Precursor for bioactive compounds |

| Agrochemical Synthesis | Used in developing agricultural chemicals |

Biochemical Studies

In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways:

- Enzyme Inhibition Studies: It aids in exploring the inhibition mechanisms of specific enzymes.

- Metabolic Pathway Analysis: Helps elucidate pathways involving ketone bodies.

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry:

- Synthesis of Therapeutics: It has been used to synthesize drugs like methylenomycin B and etodolic acid, showcasing its importance in drug discovery.

Case Study: Synthesis of Methylenomycin B

Methylenomycin B, an antibacterial compound, can be synthesized using this compound as a key starting material through a multi-step process. This demonstrates its utility in developing new antibiotics.

Industrial Applications

This compound is also utilized in industrial settings:

- Flavors and Fragrances: It is employed in the production of various flavoring agents and fragrances due to its pleasant aroma.

- Fine Chemicals Production: Used as an intermediate in producing fine chemicals for various industrial applications.

作用机制

The mechanism of action of ethyl propionylacetate involves its reactivity as an ester and a ketone. It can undergo hydrolysis to form propionic acid and ethyl acetoacetate, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications .

相似化合物的比较

Key Properties:

- Physical State : Liquid at room temperature (purity ≥95% commercially) .

- Spectral Data :

- Synthesis : Produced via condensation of ethyl acetylacetate with propionyl chloride, followed by hydrolysis and acidification, achieving ≥98% purity .

Ethyl propionylacetate belongs to the β-keto ester family, sharing structural and functional similarities with compounds like ethyl acetoacetate, ethyl benzoylacetate, and ethyl 3-oxohexanoate. Below is a detailed comparison:

Structural and Reactivity Differences

Physicochemical Properties

| Property | This compound | Ethyl Acetoacetate | Ethyl Benzoylacetate |

|---|---|---|---|

| Boiling Point | Not reported | 181°C | 265°C |

| Solubility | Miscible with EtOAc | Miscible with EtOH | Poor in H₂O |

| Melting Point | - | −43°C | 35–37°C |

Market and Industrial Relevance

- This compound is projected to grow at a CAGR driven by demand in pharmaceuticals and dyes, with a market size of US$ XXX million by 2030 .

- Ethyl acetoacetate dominates the β-keto ester market due to broader industrial use in polymers and agrochemicals .

Research Insights and Challenges

生物活性

Ethyl propionylacetate, also known as ethyl 3-oxovalerate, is an organic compound with the molecular formula C₇H₁₂O₃. It has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications in synthesizing bioactive compounds.

This compound is a colorless liquid with a pleasant odor. It is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its role as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Mechanism of Action :

- Biochemical Pathways : this compound is involved in synthetic biochemical pathways that lead to the formation of bioactive compounds. For instance, it has been used to synthesize 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, which has implications in drug development .

- Enzyme Interactions : The compound may interact with specific enzymes, potentially acting as an enzyme inhibitor or activator. This interaction could lead to changes in metabolic pathways, affecting cellular functions.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound and its derivatives. For example:

- In preliminary cytotoxicity assays, certain analogues derived from this compound exhibited selective growth inhibitory activity against leukemia cell lines (CCRF-CEM and SR), with GI50 values of 2.7 nm and 2.9 nm respectively. This suggests that modifications of this compound can lead to compounds with potent antitumor activity .

Synthesis of Bioactive Compounds

This compound serves as a precursor for various bioactive molecules:

- It has been utilized in synthesizing compounds with potential therapeutic applications, such as PPAR agonists, which are implicated in metabolic regulation and have anti-inflammatory properties .

- The synthesis of complex organic molecules from this compound includes the formation of 3-propionyl-2H-cyclohepta[b]furan-2-one, further demonstrating its versatility in medicinal chemistry .

Table: Summary of Biological Activities

| Compound/Analogue | Activity | Target Cell Lines | GI50 (nM) |

|---|---|---|---|

| This compound derivative 1 | Cytotoxic | CCRF-CEM | 2.7 |

| This compound derivative 2 | Cytotoxic | SR | 2.9 |

| Natural epothilone D | Cytotoxic | Various (not selective) | 12.6 (CCRF-CEM) |

This table summarizes the biological activities observed in studies involving derivatives of this compound, showcasing its potential as a starting material for developing selective anticancer agents.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl propionylacetate in academic settings?

this compound is commonly synthesized via condensation reactions. A representative method involves reacting this compound (10 mmol) with thiourea (10 mmol) in ethanol under basic conditions (KOH, 20 mL), followed by refluxing and isolation via crystallization . Another approach uses hydrolysis of this compound with 1N NaOH (1 equiv) under nitrogen, acidification, and extraction with ethyl acetate to yield 3-oxopentanoic acid (62% yield) . These methods emphasize stoichiometric control and purification via solvent extraction.

Q. How is this compound characterized spectroscopically?

Characterization typically involves and NMR spectroscopy. For example, NMR (DMSO-) peaks at δ 1.08 (t, CH), 2.35 (q, CH), and 5.66 (s, 5-H) confirm the structure of derivatives like 6-ethyl-2-thioxopyrimidin-4(1H)-one. NMR data (e.g., δ 175.97 for the carbonyl group) further validate the product . IR spectroscopy can also detect carbonyl stretching frequencies (~1750 cm) for quality control.

Advanced Research Questions

Q. What computational methods predict the solvent-dependent behavior of this compound in reactions?

Density Functional Theory (DFT) and molecular dynamics simulations can model intramolecular hydrogen bonding and solvent interactions. For instance, IEF-PCM continuum solvent models show that increasing solvent polarity (dielectric constant, ε) weakens intramolecular hydrogen bonds in ethyl lactate (a structurally related ester), shifting O–H stretching frequencies by ~258 cm from ε=1 to ε=79 . Similar approaches could predict this compound’s reactivity in polar vs. nonpolar media.

Q. How do reaction conditions influence yield discrepancies in this compound-derived syntheses?

Contradictions in yields (e.g., 50% vs. 62% in thiourea condensation vs. hydrolysis reactions) may arise from competing side reactions or solvent effects. Kinetic studies under varying temperatures/pressures, coupled with HPLC monitoring, can identify byproducts. For example, thermal expansion coefficients (α) and compressibility (k) data from PVT studies on similar esters highlight pressure-dependent yield optimizations .

Q. What role does this compound play in heterocyclic compound synthesis?

this compound serves as a β-ketoester precursor for pyrimidine and pyridone derivatives. In one study, its reaction with thiourea and KOH yielded 6-ethyl-2-thioxopyrimidin-4(1H)-one, a scaffold for bioactive molecules. The mechanism involves nucleophilic attack at the keto group, cyclization, and tautomerization . Advanced applications include synthesizing disperse dyes via azo coupling reactions .

Q. How can NMR data resolve structural ambiguities in this compound derivatives?

Contradictory NMR signals (e.g., δ 12.24 for NH protons in DMSO-) may indicate tautomeric equilibria. Variable-temperature NMR or - HMBC experiments can differentiate enol-keto tautomers. For example, downfield NH peaks in DMSO confirm hydrogen bonding stabilization of the enol form .

Q. Methodological Considerations

Q. What strategies optimize solvent selection for this compound reactions?

Solvent polarity (ε) and hydrogen-bonding capacity critically influence reaction pathways. Ethyl lactate studies show that high-ε solvents (e.g., water) disrupt intramolecular hydrogen bonds, favoring intermolecular interactions . For this compound, Green Chemistry principles recommend ethyl acetate or ethanol due to low toxicity and recyclability .

Q. How are thermodynamic properties (e.g., free volume) used to design this compound-based processes?

Free volume (V) calculations via Sanchez-Lacombe equations correlate with gas solubility and diffusion rates. For ethyl lactate, V increases with temperature (278–358 K), suggesting elevated temperatures enhance mass transfer in this compound-mediated reactions .

属性

IUPAC Name |

ethyl 3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCONFHWYGWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197800 | |

| Record name | Ethyl 3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-44-4 | |

| Record name | Ethyl 3-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4949-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4949-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4949-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-oxovalerate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P45XZ5RD8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。